Exotoxin A

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Exotoxin A is a potent toxin produced by the bacterium Pseudomonas aeruginosa. It is considered one of the most toxic extracellular proteins produced by this pathogen. This compound belongs to a class of bacterial toxins that transfer the adenosine diphosphate ribose moiety of nicotinamide adenine dinucleotide cation to specific target proteins within eukaryotic cells . This toxin is known for its ability to inhibit protein synthesis in host cells, leading to cell death.

Preparation Methods

Synthetic Routes and Reaction Conditions: Exotoxin A is typically produced by culturing Pseudomonas aeruginosa under specific conditions that promote toxin production. The production of this compound is dependent on exogenous iron levels. The bacterium secretes the toxin into the culture medium, from which it can be purified .

Industrial Production Methods: Industrial production of this compound involves large-scale fermentation of Pseudomonas aeruginosa. The bacterium is grown in bioreactors with controlled environmental conditions, including temperature, pH, and nutrient supply. After sufficient growth, the culture medium is processed to isolate and purify this compound. This involves several steps, including filtration, precipitation, and chromatography .

Chemical Reactions Analysis

Types of Reactions: Exotoxin A undergoes several types of chemical reactions, including:

Oxidation: The toxin can be oxidized, leading to changes in its structure and activity.

Reduction: Reduction reactions can alter the disulfide bonds within the toxin, affecting its stability and function.

Substitution: Specific amino acid residues within the toxin can be substituted, impacting its enzymatic activity.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Dithiothreitol, beta-mercaptoethanol.

Substitution Reactions: Site-directed mutagenesis using specific primers and enzymes.

Major Products: The major products formed from these reactions include modified forms of this compound with altered enzymatic activity and stability .

Scientific Research Applications

Exotoxin A has numerous applications in scientific research, including:

Chemistry: Used as a model protein to study protein folding, stability, and enzymatic activity.

Biology: Employed in studies of bacterial pathogenesis and host-pathogen interactions.

Medicine: Investigated for its potential use in targeted cancer therapies.

Industry: Utilized in the development of diagnostic assays and therapeutic agents.

Mechanism of Action

Exotoxin A exerts its effects by inhibiting protein synthesis in eukaryotic cells. It does so by transferring the adenosine diphosphate ribose moiety from nicotinamide adenine dinucleotide cation to elongation factor 2, a key protein involved in the translocation of ribosomes during protein synthesis. This modification inactivates elongation factor 2, leading to the cessation of protein synthesis and ultimately cell death . The toxin binds to specific receptors on the surface of target cells, facilitating its entry into the cytoplasm where it exerts its toxic effects .

Comparison with Similar Compounds

- Diphtheria toxin

- Cholix toxin

- Shiga toxin

- Pertussis toxin

Exotoxin A’s unique structure and mode of action make it a valuable tool in scientific research and a potential therapeutic agent.

Properties

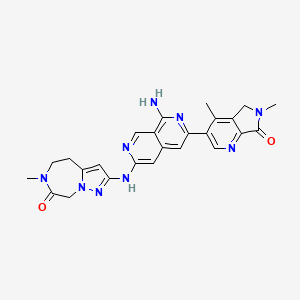

CAS No. |

91262-95-2 |

|---|---|

Molecular Formula |

C25H25N9O2 |

Molecular Weight |

483.5 g/mol |

IUPAC Name |

2-[[8-amino-6-(4,6-dimethyl-7-oxo-5H-pyrrolo[3,4-b]pyridin-3-yl)-2,7-naphthyridin-3-yl]amino]-6-methyl-5,8-dihydro-4H-pyrazolo[1,5-d][1,4]diazepin-7-one |

InChI |

InChI=1S/C25H25N9O2/c1-13-16(9-28-23-18(13)11-33(3)25(23)36)19-6-14-7-20(27-10-17(14)24(26)29-19)30-21-8-15-4-5-32(2)22(35)12-34(15)31-21/h6-10H,4-5,11-12H2,1-3H3,(H2,26,29)(H,27,30,31) |

InChI Key |

PYRBDKAMXQEVJR-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2CN(C(=O)C2=NC=C1C3=NC(=C4C=NC(=CC4=C3)NC5=NN6CC(=O)N(CCC6=C5)C)N)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[2-(Trifluoromethyl)phenyl]-1,2,5-oxadiazole](/img/structure/B13710996.png)

![8-(Benzyloxy)-7-fluoro-4,5-dihydroimidazo[1,5-a]quinoline-3-carboxylic Acid](/img/structure/B13711034.png)